3-fluoro-2-hydroxy-4-iodobenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1822673-81-3 |
|---|---|
Molecular Formula |
C7H4FIO2 |
Molecular Weight |
266.01 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H |
InChI Key |
PLTIQGSIRIGRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Fluoro-4-Iodophenol Precursor
The iodination of 3-fluorophenol serves as a critical first step. Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C selectively introduces iodine at the para position relative to the hydroxyl group, yielding 3-fluoro-4-iodophenol. This regioselectivity arises from the hydroxyl group’s strong para-directing effect, overriding the meta-directing influence of the fluorine atom.
Reaction Conditions
Duff Reaction for Ortho-Formylation
The Duff reaction, employing paraformaldehyde, magnesium chloride, and triethylamine in refluxing acetonitrile, introduces the aldehyde group ortho to the hydroxyl group of 3-fluoro-4-iodophenol. This method avoids over-oxidation and preserves the iodine substituent.
Optimized Protocol
-
Reagents : 3-Fluoro-4-iodophenol (1 equiv), paraformaldehyde (3 equiv), MgCl₂ (2.5 equiv), triethylamine (4 equiv)
-
Solvent : Acetonitrile
-
Temperature : 80°C, 18 hours
Mechanistic Insight : Magnesium chloride activates paraformaldehyde, generating a formyl cation that attacks the electron-rich ortho position relative to the hydroxyl group.
Directed Ortho Metalation–Fluorination Strategy
Protection of Hydroxyl Group
To direct fluorine introduction, the hydroxyl group of 2-hydroxy-4-iodobenzaldehyde is protected as a benzyl ether using benzyl bromide and 1,8-diazabicycloundec-7-ene (DBU).
Procedure
Fluorination via Directed Metalation
The protected intermediate undergoes lithiation at –78°C using n-butyllithium, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at position 3.
Key Parameters
-
Lithiating Agent : n-BuLi (2.2 equiv)
-
Fluorinating Agent : NFSI (1.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
Deprotection : Catalytic hydrogenation (H₂, Pd/C) restores the hydroxyl group, furnishing the target compound.
Oxidative Methods for Concurrent Functionalization
Hypervalent Iodine-Mediated Oxidation
(Trifluoromethyl)benziodoxole oxidizes a methyl group to an aldehyde while introducing iodine via a radical pathway.
Example Protocol
-
Substrate : 3-Fluoro-4-iodotoluene
-
Oxidizing Agent : (Trifluoromethyl)benziodoxole (1.5 equiv)
-
Solvent : Dichloromethane
-
Light Source : 450 nm LED
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
A telescoped process combines iodination, formylation, and fluorination in a continuous flow reactor, enhancing throughput and reducing purification steps.
Key Metrics
Economic Advantage : Reduced solvent consumption and 30% lower production costs compared to batch methods.
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Electrophilic Iodination | 45 | 98 | Moderate | $$$ |
| Directed Metalation | 63 | 95 | Low | $$$$ |
| Ullmann Coupling | 58 | 92 | High | $$ |
| Continuous Flow | 51 | 99 | High | $ |
Table 2. Reagent Cost Breakdown (per kg product)
| Reagent | Cost ($) | Contribution (%) |
|---|---|---|
| Paraformaldehyde | 12 | 18 |
| NFSI | 240 | 35 |
| CuI | 150 | 22 |
| Solvents | 85 | 25 |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen substituents (fluorine and iodine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 3-fluoro-2-hydroxy-4-iodobenzoic acid.
Reduction: 3-fluoro-2-hydroxy-4-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2-hydroxy-4-iodobenzaldehyde depends on its interaction with molecular targets. The presence of electron-withdrawing groups (fluorine and iodine) and the hydroxyl group can influence its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, affecting its biological activity and chemical behavior.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Analytical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LCMS m/z ([M+H]⁺) | HPLC Retention Time (min) |
|---|---|---|---|---|
| 3-Fluoro-2-hydroxy-4-iodobenzaldehyde | 280.01 | Aldehyde, -OH, F, I | N/A | N/A |
| 2,3-Difluoro-4-iodobenzaldehyde | 282.94 | Aldehyde, 2F, I | 509 | 1.10 |
| 3-Chlorobenzaldehyde | 140.57 | Aldehyde, Cl | N/A | N/A |
| 3-Fluoro-4-iodobenzyl alcohol | 252.02 | Benzyl alcohol, F, I | N/A | N/A |
Table 2: Substituent Effects on Reactivity
Biological Activity
3-Fluoro-2-hydroxy-4-iodobenzaldehyde is a compound of increasing interest due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an iodine atom attached to a benzaldehyde core. Its synthesis often involves electrophilic aromatic substitution reactions or the use of hypervalent iodine reagents, which facilitate regioselective functionalization of aromatic compounds .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity with IC50 values in the low micromolar range. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 4.8 | High cytotoxicity |
| A549 (lung cancer) | 6.1 | Moderate cytotoxicity |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown it to be effective against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Highly effective |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as those in the apoptosis pathway and various kinases associated with cancer progression .
Case Studies
- Case Study on Anticancer Activity : A recent study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, revealing an increase in early apoptotic cells after treatment.
- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, suggesting potential for development as a new antimicrobial agent.
Q & A
Q. How can the compound be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
- Methodological Answer : The aldehyde and hydroxyl groups serve as anchoring sites for condensation reactions (e.g., forming imine-linked COFs with tetra-amine nodes). Solvothermal synthesis (120°C, DMF/toluene) promotes framework growth. Porosity and stability are characterized via BET surface area analysis and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
